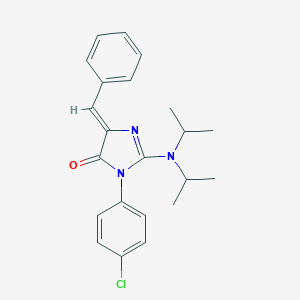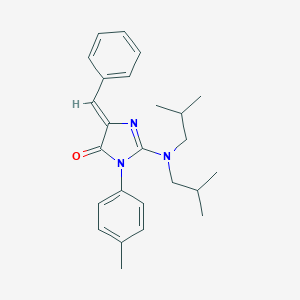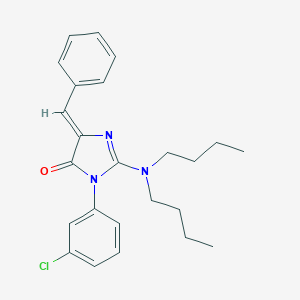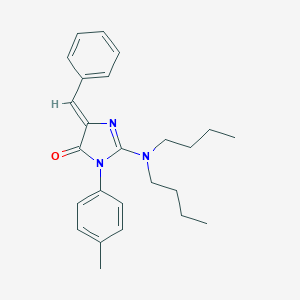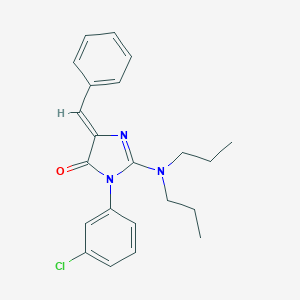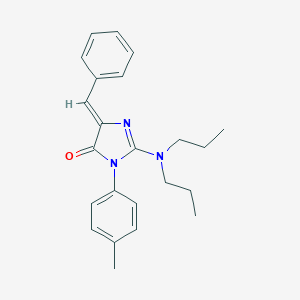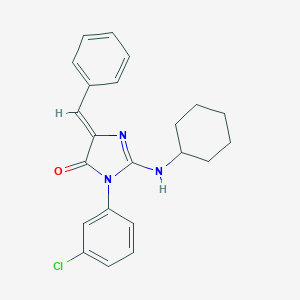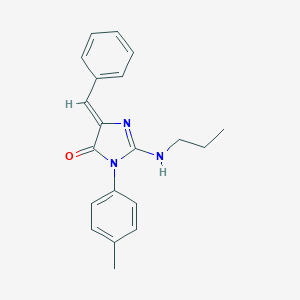![molecular formula C14H12Cl2N4O2 B295995 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains two oxadiazole rings and a 1,3,4-oxadiazole ring. This compound has been synthesized using various methods and has been found to have potential applications in different fields of science.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole is not fully understood. However, studies have shown that this compound can interact with different cellular targets, leading to its biological activities. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9. It has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor.
Biochemical and Physiological Effects
This compound has been found to have different biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In normal cells, this compound has been found to have low toxicity, making it a potential candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are many future directions for the study of 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole. In the field of medicinal chemistry, further studies are needed to investigate the anticancer properties of this compound and its potential use in combination with other anticancer agents. In the field of materials science, further studies are needed to investigate the fluorescence properties of this compound and its potential use in different applications such as bioimaging and sensing. Overall, the study of this compound has the potential to lead to the development of new drugs and materials with unique properties.
Métodos De Síntesis
The synthesis of 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole can be achieved using different methods. One of the most common methods involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with chloromethyl chloroformate in the presence of a base. The resulting intermediate is then reacted with 4-amino-5-(chloromethyl)-1,3,4-oxadiazole to yield the final product.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole has been found to have potential applications in different fields of science. In the field of medicinal chemistry, this compound has been studied for its potential anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In the field of materials science, this compound has been studied for its potential use as a fluorescent probe. It has been found to exhibit strong fluorescence properties, making it useful for various applications such as bioimaging and sensing.
Propiedades
Fórmula molecular |
C14H12Cl2N4O2 |
|---|---|
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-[4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-7-3-10(14-20-18-12(6-16)22-14)8(2)4-9(7)13-19-17-11(5-15)21-13/h3-4H,5-6H2,1-2H3 |
Clave InChI |
LIPKHVQDCWBSBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2=NN=C(O2)CCl)C)C3=NN=C(O3)CCl |
SMILES canónico |
CC1=CC(=C(C=C1C2=NN=C(O2)CCl)C)C3=NN=C(O3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



